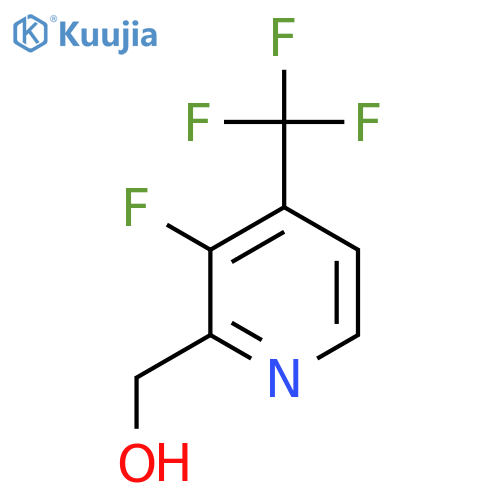Cas no 1804387-93-6 (3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol)

1804387-93-6 structure
商品名:3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol
CAS番号:1804387-93-6
MF:C7H5F4NO
メガワット:195.114315748215
CID:4905528
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol
-
- インチ: 1S/C7H5F4NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-2,13H,3H2
- InChIKey: XYXFDZMFMJMKOB-UHFFFAOYSA-N
- ほほえんだ: FC1C(CO)=NC=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006254-500mg |
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol |
1804387-93-6 | 95% | 500mg |
$1,617.60 | 2022-04-02 | |
| Alichem | A029006254-250mg |
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol |
1804387-93-6 | 95% | 250mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A029006254-1g |
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol |
1804387-93-6 | 95% | 1g |
$3,097.65 | 2022-04-02 |
3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1804387-93-6 (3-Fluoro-4-(trifluoromethyl)pyridine-2-methanol) 関連製品
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
